![molecular formula C9H15N3 B1399700 Butyl[(pyrimidin-5-yl)methyl]amin CAS No. 1339763-84-6](/img/structure/B1399700.png)
Butyl[(pyrimidin-5-yl)methyl]amin
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for “Butyl[(pyrimidin-5-yl)methyl]amine” are not available, pyrimidine derivatives can be synthesized through various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Medikamentenentwicklung
Pyrimidinderivate sind bekannt als privilegierte Gerüste in der medizinischen Chemie mit breiten Anwendungen in der Medikamentenentwicklung. Sie waren maßgeblich an der Entwicklung von von der FDA zugelassenen Medikamenten für verschiedene Behandlungen beteiligt . "Butyl[(pyrimidin-5-yl)methyl]amin" könnte möglicherweise auf seine pharmakologischen Eigenschaften untersucht werden, möglicherweise als Vorläufer bei der Synthese von Verbindungen mit therapeutischen Wirkungen.
Fortgeschrittene Materialwissenschaft
Die strukturellen Eigenschaften von Pyrimidinen wurden auf ihr Potenzial zur Herstellung von fortschrittlichen Materialien untersucht, darunter Polymere und Nanopartikel . Die in Frage stehende Verbindung könnte zur Forschung beitragen, die sich auf die Entwicklung neuer Materialien mit verbesserten Eigenschaften wie erhöhter Haltbarkeit oder spezialisierter Leitfähigkeit konzentriert.
Agrarchemie: Pflanzenwachstum und Herbizide
Einige Pyrimidinderivate spielen eine Rolle bei der Regulierung des Pflanzenwachstums und besitzen herbizide Eigenschaften . "this compound" könnte auf seine Wirksamkeit in diesen Bereichen untersucht werden, was möglicherweise zur Entwicklung neuer landwirtschaftlicher Chemikalien führt.
Entzündungshemmende und Antitumor-Aktivitäten
Pyrimidinderivate haben ein Potenzial in entzündungshemmenden und Antitumor-Aktivitäten gezeigt . Untersuchungen zu "this compound" könnten seine Wirksamkeit als Inhibitor gegen Entzündungsmediatoren oder seine Verwendung in Krebsbehandlungsprotokollen untersuchen.
Antimikrobielle und antioxidative Aktivitäten
Das biologische Potenzial von Pyrimidinderivaten erstreckt sich auf antimikrobielle und antioxidative Aktivitäten . Diese Verbindung könnte bei der Synthese neuer Mittel wertvoll sein, die mikrobielle Infektionen oder oxidativen Stress bekämpfen.
Synthese von Schilddrüsenmedikamenten und Leukämiebehandlung
Pyrimidinderivate werden bei der Herstellung von Schilddrüsenmedikamenten und bei der Leukämiebehandlung eingesetzt . Die Untersuchung von "this compound" für diese spezifischen medizinischen Anwendungen könnte neue Erkenntnisse und Behandlungsmöglichkeiten liefern.
Safety and Hazards
Wirkmechanismus
Target of Action
Butyl[(pyrimidin-5-yl)methyl]amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This disruption can lead to the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The primary biochemical pathway affected by Butyl[(pyrimidin-5-yl)methyl]amine is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, which can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of CDK2 by Butyl[(pyrimidin-5-yl)methyl]amine can lead to significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range .
Biochemische Analyse
Biochemical Properties
Butyl[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression. Additionally, Butyl[(pyrimidin-5-yl)methyl]amine has shown interactions with proteins involved in DNA repair mechanisms, further highlighting its potential in modulating cellular processes .
Cellular Effects
The effects of Butyl[(pyrimidin-5-yl)methyl]amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the PI3K/AKT signaling pathway, which is essential for cell survival and proliferation . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, Butyl[(pyrimidin-5-yl)methyl]amine affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle and apoptosis .
Molecular Mechanism
At the molecular level, Butyl[(pyrimidin-5-yl)methyl]amine exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition . This binding is facilitated by the pyrimidine moiety of the compound, which interacts with the catalytic residues of the enzyme. Additionally, Butyl[(pyrimidin-5-yl)methyl]amine can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions result in altered cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyl[(pyrimidin-5-yl)methyl]amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Butyl[(pyrimidin-5-yl)methyl]amine can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the potential of the compound for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of Butyl[(pyrimidin-5-yl)methyl]amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Butyl[(pyrimidin-5-yl)methyl]amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Butyl[(pyrimidin-5-yl)methyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic pathways influence the bioavailability and efficacy of Butyl[(pyrimidin-5-yl)methyl]amine, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of Butyl[(pyrimidin-5-yl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic cation transporters (OCTs), which facilitate its cellular uptake . Once inside the cell, Butyl[(pyrimidin-5-yl)methyl]amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of Butyl[(pyrimidin-5-yl)methyl]amine is critical for its activity and function. The compound has been observed to localize predominantly in the nucleus, where it interacts with nuclear proteins and DNA . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct Butyl[(pyrimidin-5-yl)methyl]amine to the nucleus . The nuclear localization of the compound is essential for its role in modulating gene expression and DNA repair mechanisms.
Eigenschaften
IUPAC Name |
N-(pyrimidin-5-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-10-5-9-6-11-8-12-7-9/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFJIGOWJSXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


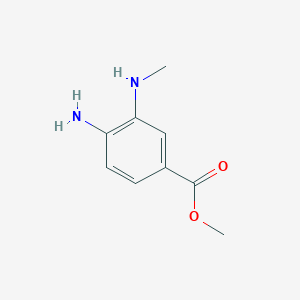
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)

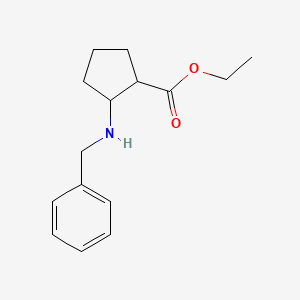

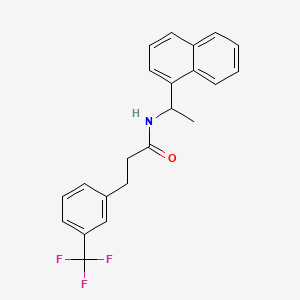
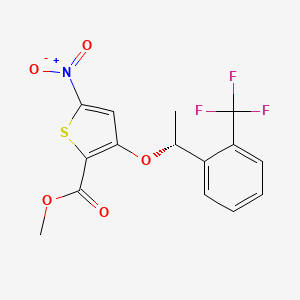
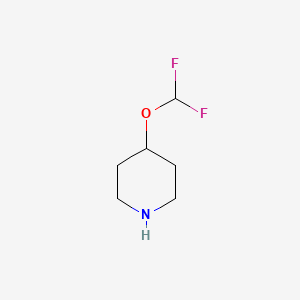
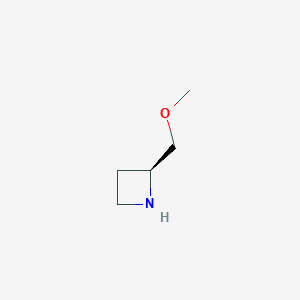

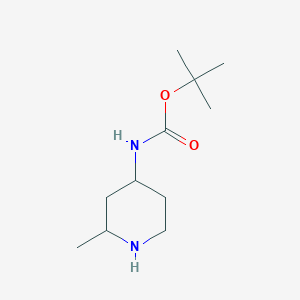
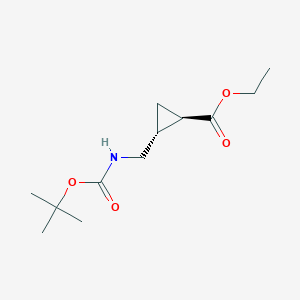
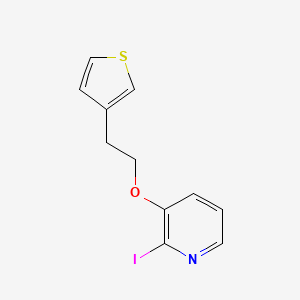
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)
